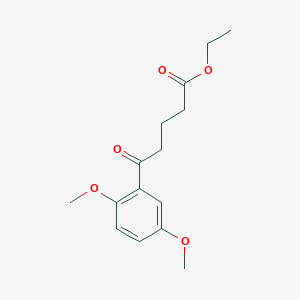

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known for their distinctive odors and are commonly used in food flavorings and perfumes .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of this class of compounds. This includes hydrolysis under both acidic and basic conditions, reactions with Grignard reagents, and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, the types of functional groups it contains, and its overall size . For example, esters generally have higher boiling points than similar-sized alkanes or ethers due to their ability to form hydrogen bonds .科学的研究の応用

Synthesis and Chemical Properties

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate is related to compounds used in the synthesis of pharmaceuticals for the treatment of disorders like cancer. For example, a related compound, Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was designed for treating hyperproliferative and inflammatory disorders and cancer (A. Kucerovy et al., 1997).

In organic chemistry, derivatives of Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate have been utilized as chiral auxiliaries. This includes 1-(2,5-dimethoxyphenyl)ethylamine, which was effective for diastereoselective alkylation of its aldimines (Takehiro Kohara et al., 1999).

Pharmaceutical Research

- Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate and its related compounds have been explored for their potential in pharmaceutical applications. For instance, compounds like Ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate have been analyzed for their crystal structures, which is crucial for understanding their pharmacological properties (A. Ramazani et al., 2019).

Cancer Research

- Related compounds to Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate have been studied for their role in overcoming drug resistance in cancer treatments. For example, Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate showed potential in mitigating drug resistance in leukemia cells (S. Das et al., 2009).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-10-11(18-2)8-9-14(12)19-3/h8-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHQMKPNWHJCBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645817 |

Source

|

| Record name | Ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate | |

CAS RN |

898758-29-7 |

Source

|

| Record name | Ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。